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molecular formula C16H10N4O3S3 B8443975 N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

Cat. No. B8443975
M. Wt: 402.5 g/mol
InChI Key: MJZRFSPMMFHWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466157B2

Procedure details

N-(3-(1H-1,2,4-triazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide (13e) was prepared according to the procedure for 13d except using 3-mercapto-1,2,4-triazole, which afforded the title compound 38.8 mg (96.5%) as an orange-red solid, m.p.: 197° C. (dec.).
Name
13d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.5%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([S:7][C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[N:19][S:20]([C:23]3[S:24][CH:25]=[CH:26][CH:27]=3)(=[O:22])=[O:21])[CH:9]=2)=[N:5][N:4]=[N:3]1.SC1N=CNN=1>>[NH:5]1[C:6]([S:7][C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[N:19][S:20]([C:23]3[S:24][CH:25]=[CH:26][CH:27]=3)(=[O:21])=[O:22])[CH:9]=2)=[N:2][CH:1]=[N:4]1.[CH3:1][N:2]1[C:6]([S:7][C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[N:19][S:20]([C:23]3[S:24][CH:25]=[CH:26][CH:27]=3)(=[O:22])=[O:21])[CH:9]=2)=[N:5][N:4]=[N:3]1

Inputs

Step One
Name
13d
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=NN=C1SC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=NNC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CN=C1SC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
Name
Type
product
Smiles
CN1N=NN=C1SC1=CC(C2=CC=CC=C2C1=O)=NS(=O)(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 38.8 mg
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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